

The Function of ML364: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	ML364			
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October 28, 2025

Abstract

ML364 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2). This document provides a comprehensive technical overview of **ML364**, including its mechanism of action, key signaling pathways affected, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating their activity. Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinase that has emerged as a promising therapeutic target due to its role in stabilizing oncoproteins and promoting cancer cell survival and proliferation. **ML364** was identified as a selective inhibitor of USP2 and serves as a valuable tool for studying the biological functions of this enzyme and as a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action



ML364 functions as a reversible, competitive inhibitor of USP2. It directly binds to the active site of USP2, preventing the binding and deubiquitination of its natural substrates.[1] This inhibition leads to the accumulation of polyubiquitinated substrates, targeting them for degradation by the 26S proteasome. The primary downstream effect of **ML364** is the destabilization of key proteins involved in cell cycle progression and apoptosis.

Quantitative Data on ML364 Activity and Selectivity

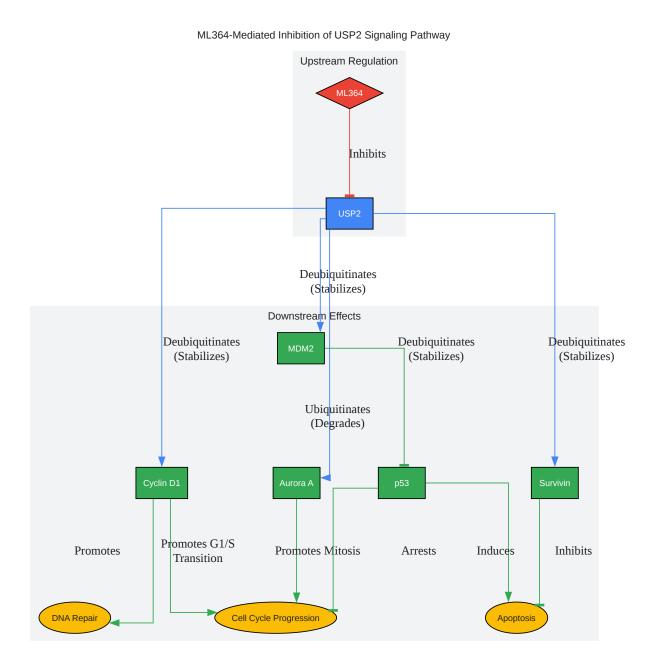
The following table summarizes the key quantitative parameters of **ML364**, demonstrating its potency and selectivity.

Target	Parameter	Value	Assay Type	Reference
USP2 (K48- linked di-Ub)	IC50	1.1 μΜ	Biochemical (IQF di-Ub)	[1]
USP2 (K63- linked di-Ub)	IC50	1.7 μΜ	Biochemical (IQF di-Ub)	[1]
USP2	Kd	5.2 μΜ	Microscale Thermophoresis	[2]
USP8	IC50	0.95 μΜ	Biochemical	[1]
USP15	IC50	> 10 μM	Biochemical	[1]
Caspase 6	IC50	> 10 μM	Biochemical	[1]
Caspase 7	IC50	> 10 μM	Biochemical	[1]
MMP1	IC50	> 10 µM	Biochemical	[1]
ММР9	IC50	> 10 μM	Biochemical	[1]

Signaling Pathways Modulated by ML364

The primary signaling pathway affected by **ML364** is the USP2-mediated regulation of protein stability. By inhibiting USP2, **ML364** influences several downstream cellular processes critical for cancer cell survival and proliferation.





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Caption: ML364 inhibits USP2, leading to the degradation of its substrates.



Experimental Protocols In Vitro Deubiquitinase (DUB) Activity Assay

This protocol outlines a biochemical assay to determine the inhibitory activity of **ML364** against USP2 using a fluorogenic ubiquitin substrate.

Materials:

- Recombinant human USP2 enzyme
- DUB assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
- Ubiquitin-rhodamine110 substrate
- ML364 (dissolved in DMSO)
- · 384-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of ML364 in DUB assay buffer.
- In a 384-well plate, add 5 μL of diluted ML364 or DMSO (vehicle control) to each well.
- Add 10 μ L of USP2 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 5 μ L of ubiquitin-rhodamine110 substrate (final concentration ~50 nM).
- Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes at 37°C.
- Calculate the reaction velocity (rate of fluorescence increase) for each concentration of ML364.



 Plot the reaction velocity against the log of ML364 concentration and fit the data to a fourparameter logistic equation to determine the IC50 value.

Western Blotting for Cyclin D1 Degradation

This protocol describes the detection of Cyclin D1 protein levels in cancer cells treated with **ML364**.

Materials:

- Cancer cell line (e.g., HCT116, MCF-7)
- ML364
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- · BCA protein assay kit
- · SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-Cyclin D1 (1:1000 dilution)
 - Mouse anti-β-actin (1:5000 dilution, as a loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.



- Treat cells with various concentrations of ML364 (e.g., 0, 1, 5, 10 μM) for a specified time (e.g., 24 hours).
- Lyse the cells and quantify the protein concentration using the BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with **ML364** using propidium iodide (PI) staining.

Materials:

- Cancer cell line
- ML364
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)



Flow cytometer

Procedure:

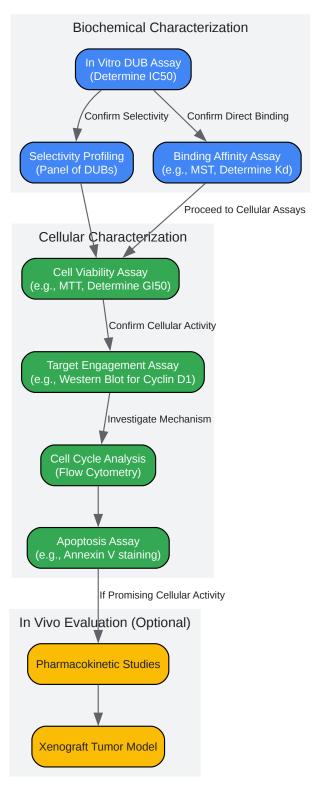
- Treat cells with ML364 as described for the Western blot protocol.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend them in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
- Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M
 phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the activity of a USP2 inhibitor like **ML364**.



Workflow for Characterization of a USP2 Inhibitor



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Caption: A logical workflow for characterizing a novel USP2 inhibitor.



Conclusion

ML364 is a valuable chemical probe for elucidating the roles of USP2 in cellular physiology and pathology. Its ability to induce the degradation of oncoproteins like Cyclin D1 makes it a promising candidate for further preclinical and clinical development as an anti-cancer agent. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the function of **ML364** and other USP2 inhibitors.

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- To cite this document: BenchChem. [The Function of ML364: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609155#what-is-the-function-of-ml364-inhibitor]

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